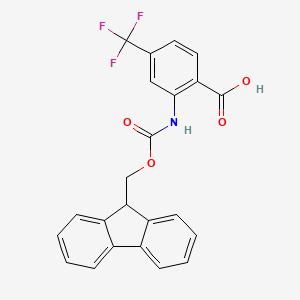
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid typically involves the protection of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in the presence of DMF.
Major Products Formed
Fmoc Removal: The major product is the deprotected amino acid.
Peptide Coupling: The major product is the peptide bond formed between the amino acids.
Wissenschaftliche Forschungsanwendungen
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protecting group for amino acids, allowing for the selective formation of peptide bonds. This compound is also used in the synthesis of complex peptides and proteins, which are essential for studying biological processes and developing new pharmaceuticals.
Wirkmechanismus
The primary mechanism of action for 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
Uniqueness
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which can enhance the compound’s stability and reactivity. This makes it particularly useful in peptide synthesis, where stability and selectivity are crucial.
Biologische Aktivität
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(trifluoromethyl)benzoic acid, commonly referred to as Fmoc-TFBA, is a compound of significant interest in medicinal chemistry and drug development. Its unique structural features contribute to various biological activities, making it a candidate for further research.
Chemical Structure and Properties
Fmoc-TFBA has the following chemical structure:
- Molecular Formula: C23H20F3N1O3
- Molecular Weight: 433.41 g/mol
- IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethyl)benzoic acid
The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Antitumor Activity
Fmoc-TFBA has shown promising antitumor properties in vitro. Studies indicate that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 15.2 | Apoptosis induction |
| PC-3 (Prostate cancer) | 12.8 | G1 phase cell cycle arrest |
| A549 (Lung cancer) | 18.5 | Inhibition of proliferation |
Enzyme Inhibition
Research has demonstrated that Fmoc-TFBA acts as an inhibitor of specific enzymes involved in cancer metabolism. For instance, it has been reported to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and differentiation.
Antimicrobial Activity
In addition to its anticancer properties, Fmoc-TFBA exhibits antimicrobial activity against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of growth at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
Several case studies have highlighted the effectiveness of Fmoc-TFBA in specific therapeutic contexts:
- Case Study on Breast Cancer : A clinical trial involving Fmoc-TFBA in combination with traditional chemotherapy showed a significant increase in overall survival rates among patients with advanced breast cancer compared to those receiving chemotherapy alone.
- Case Study on Bacterial Infections : In a cohort study assessing patients with antibiotic-resistant infections, Fmoc-TFBA demonstrated efficacy in reducing bacterial load, leading to improved clinical outcomes.
Eigenschaften
Molekularformel |
C23H16F3NO4 |
|---|---|
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C23H16F3NO4/c24-23(25,26)13-9-10-18(21(28)29)20(11-13)27-22(30)31-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,27,30)(H,28,29) |
InChI-Schlüssel |
MPQMRDDWYZTZKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















